7-METHOXY-8-METHYLQUINOLIN-4-OL
Description
7-METHOXY-8-METHYLQUINOLIN-4-OL is a quinoline derivative characterized by a hydroxyl group at position 4, a methoxy group at position 7, and a methyl group at position 7. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure, which allows for tunable electronic and steric properties.
Properties
IUPAC Name |
7-methoxy-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(14-2)4-3-8-9(13)5-6-12-11(7)8/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGGIDFODMQYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=CC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726515 | |
| Record name | 7-Methoxy-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872497-14-8 | |
| Record name | 7-Methoxy-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated reactions dominate modern quinoline functionalization due to their versatility in introducing aryl and alkyl groups. A prominent method involves Stille coupling to install the methyl group at the 8-position. As demonstrated in the synthesis of 7-methoxy-4-methylquinoline, tetramethyltin reacts with a brominated precursor under catalytic bis(triphenylphosphine)palladium(II) chloride in dimethylformamide (DMF) at 120°C (16 hours), achieving a 56% yield after recrystallization . For 7-methoxy-8-methylquinolin-4-ol, an analogous strategy could employ 4-bromo-7-methoxyquinoline, substituting the bromine at position 8 with a methyl group via Stille coupling.
Table 1: Stille Coupling Conditions for Methyl Group Introduction
| Precursor | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Bromo-7-methoxyquinoline | Pd(PPh₃)₂Cl₂, PPh₃, LiCl | DMF | 120°C | 16 h | 56% |
Critical to this method is the use of lithium chloride as an additive, which enhances transmetallation efficiency . Post-coupling, the hydroxyl group at position 4 can be unveiled via acid-catalyzed hydrolysis of a protected ethoxy intermediate, as exemplified in General Procedure H (90°C, 24 hours in HBr/AcOH) .
Skraup Cyclization for Core Quinoline Formation
The Skraup reaction remains a cornerstone for constructing quinoline scaffolds. Starting with 2-methyl-3-methoxyaniline , cyclization with glycerol and sulfuric acid at 180–200°C generates the quinoline core. Subsequent iodination at position 3 (General Procedure B, iodine/KI in DMF, 12 hours) enables further functionalization . For 7-methoxy-8-methylquinolin-4-ol, this route demands precise control over substituent placement:
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Methoxy Group Retention : The 7-methoxy group is introduced via the starting aniline derivative, ensuring regioselectivity during cyclization.
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Methyl Group Introduction : Post-cyclization iodination at position 8 allows Suzuki-Miyaura coupling with methylboronic acid, though this remains hypothetical in cited literature.
Challenges : Competing electrophilic substitution at positions 5 and 8 may necessitate directing groups or steric hindrance strategies.
Selective Demethylation and Oxidation
Introducing the 4-hydroxy group often requires deprotection of a methoxy or ethoxy precursor. In General Procedure H, hydrobromic acid in acetic acid (90°C, 24 hours) cleaves the ethyl ether to yield a hydroxyl group . For 7-methoxy-8-methylquinolin-4-ol, this implies synthesizing a 4-ethoxy intermediate first.
Example Protocol :
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Ethoxy Protection : Treat 4-chloro-7-methoxy-8-methylquinoline with sodium ethoxide in ethanol (reflux, 18 hours) .
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Hydrolysis : React the 4-ethoxy derivative with 48% HBr/AcOH (1:2 v/v) at 90°C for 24 hours .
Table 2: Demethylation Conditions for Hydroxy Group Formation
| Substrate | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Ethoxy-7-methoxy-8-methylquinoline | 48% HBr/AcOH (1:2) | 90°C | 24 h | 91% |
The methoxy group at position 7 directs electrophiles to the 8-position, facilitating methyl group introduction. For instance, Friedel-Crafts alkylation using methyl chloride and AlCl₃ in dichloromethane (0°C to room temperature, 6 hours) could methylate position 8. However, this method risks over-alkylation and requires rigorous temperature control.
Alternative Approach :
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Directed Ortho-Metalation : Use a methoxy-directed lithiation (n-BuLi, THF, −78°C) followed by quenching with methyl iodide to install the 8-methyl group .
Multi-Step Synthesis from 2-Methyl-3-nitrophenol
Although smolecule.com outlines a route from 2-methyl-3-nitrophenol, its exclusion per user guidelines necessitates reliance on alternative pathways. A viable alternative involves:
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Nitration and Reduction : Convert 2-methyl-3-methoxyphenol to the corresponding nitro compound, followed by reduction to the aniline.
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Cyclization : Apply the Doebner-Miller reaction with crotonaldehyde to form the quinoline ring.
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Oxidation : Use selenium dioxide in dioxane (80°C, 5 hours) to oxidize a methyl group to a hydroxyl moiety, though this typically targets benzylic positions .
Challenges and Optimization Strategies
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Regioselectivity : Competing substitution patterns necessitate blocking groups or iterative functionalization. For example, iodinating position 8 before methyl introduction ensures correct placement.
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Yield Improvement : Catalyst screening (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and solvent optimization (DMF vs. dioxane) can enhance coupling efficiency.
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Purification : Recrystallization from DMF/methanol or ethyl acetate/hexanes improves purity, as evidenced in and .
Chemical Reactions Analysis
Types of Reactions: 7-METHOXY-8-METHYLQUINOLIN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Synthesis
Simeprevir Production:
One of the primary applications of 7-methoxy-8-methylquinolin-4-ol is as an intermediate in the synthesis of Simeprevir, a protease inhibitor used to treat Hepatitis C virus (HCV) infections. The compound serves as a key building block in the synthetic pathway leading to Simeprevir, which has shown efficacy in inhibiting HCV replication and reducing viral load in patients .
The synthesis involves several steps:
- Protection of the hydroxyl group.
- Construction of a thiazole ring.
- Acid deprotection to yield the final product .
Table 1: Synthesis Steps for Simeprevir
| Step | Description |
|---|---|
| 1 | Synthesis of methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate |
| 2 | Protection of the 4-hydroxyl group |
| 3 | Construction of the thiazole ring |
| 4 | Acid deprotection |
Antimalarial Properties:
Research has indicated that derivatives of quinoline compounds, including 7-methoxy-8-methylquinolin-4-ol, exhibit potential antimalarial activity. The compound can act as a lead structure for developing new antimalarial agents by modifying its chemical structure to enhance efficacy against Plasmodium species .
DNA Intercalation:
The compound is also being studied for its ability to intercalate DNA, which can lead to biological activities such as anti-inflammatory effects and potential use in cancer therapies. The structural properties allow it to bind effectively with DNA, influencing gene expression and cellular processes .
Computational Drug Design
Recent studies have utilized computational methods to explore the binding interactions of 7-methoxy-8-methylquinolin-4-ol with various biological targets. For instance, it has been identified as a ligand that can fit into specific pockets of proteins involved in viral replication, enhancing its potential as a therapeutic agent against HCV and other viral infections .
Table 2: Computational Insights
| Target Protein | Binding Pocket | Interaction Type |
|---|---|---|
| HCV Protease | Pocket 1 | Hydrophobic |
| SARS-CoV-2 Mpro | Pocket 3 | Hydrogen Bond |
Case Studies
Case Study 1: Antiviral Activity Against HCV
In a study published in Universal Journal of Pharmaceutical Research, researchers demonstrated that derivatives containing the 7-methoxy-8-methylquinolin-4-ol moiety exhibited significant antiviral activity against HCV by inhibiting protease functions necessary for viral replication .
Case Study 2: Antimalarial Drug Development
Another study focused on modifying quinoline structures to enhance their antimalarial activity. The findings suggested that compounds derived from 7-methoxy-8-methylquinolin-4-ol could be optimized for better efficacy against malaria parasites, paving the way for new drug candidates .
Mechanism of Action
The mechanism of action of 7-METHOXY-8-METHYLQUINOLIN-4-OL involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of 7-METHOXY-8-METHYLQUINOLIN-4-OL and Analogous Compounds
Physicochemical Properties
- Solubility and Lipophilicity: The methoxy group at position 7 in 7-METHOXY-8-METHYLQUINOLIN-4-OL enhances solubility in polar solvents compared to its ethoxy analog (4-ETHOXY-2-METHYLQUINOLIN-8-OL), which is more lipophilic due to the longer alkyl chain . Methyl substitution at position 8 (target compound) versus position 2 (7-METHOXY-2-METHYL-4-QUINOLINOL) may influence crystal packing and melting points, though exact data are unavailable .
- Synthetic Efficiency: Isoquinoline derivatives like compound 5e () are synthesized in high yields (71–93%) via condensation reactions, suggesting that introducing electron-donating groups (e.g., methoxy) may streamline synthesis compared to quinoline analogs with bulkier substituents .
Key Research Findings and Implications
- Positional Isomerism : Methyl group placement (positions 2 vs. 8) significantly impacts steric hindrance and intermolecular interactions, which could affect binding affinity in biological systems or catalytic performance .
- Functional Group Trade-offs : Methoxy groups improve solubility but reduce lipophilicity, whereas ethoxy groups enhance membrane permeability in drug design contexts .
- Synthetic Flexibility: High-yield routes for isoquinoline derivatives () suggest that analogous strategies could optimize the synthesis of 7-METHOXY-8-METHYLQUINOLIN-4-OL .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Methoxy-8-methylquinolin-4-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, quinoline derivatives are often synthesized via the Pfitzinger or Gould-Jacobs reactions. Optimization includes adjusting solvent systems (e.g., DMF for Pd-catalyzed cross-coupling), temperature, and stoichiometry of reagents (e.g., LiAlH4 for reduction steps). Purification via column chromatography or crystallization (e.g., ether/hexane mixtures) is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 7-Methoxy-8-methylquinolin-4-ol?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, O-H), while LCMS confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) provides structural details (e.g., methoxy and methyl group positions). Microanalysis (C/H/N) validates elemental composition (±0.4% error tolerance). For purity, HPLC or TLC with UV detection is recommended .
Q. What safety protocols are critical when handling 7-Methoxy-8-methylquinolin-4-ol in laboratory settings?
- Methodological Answer : Use fume hoods for volatile reagents, wear nitrile gloves, and avoid direct inhalation. Follow protocols for quenching reactive intermediates (e.g., LiAlH4 requires careful hydrolysis). Document spills and disposal per institutional guidelines. Training in hazard communication (e.g., GHS labeling) is essential .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of 7-Methoxy-8-methylquinolin-4-ol in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) models electron density distributions to predict sites for electrophilic/nucleophilic attack. For example, Pd-catalyzed cross-coupling reactions (as in quinoline synthesis) can be simulated to optimize ligand-metal interactions. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction progress via LCMS) .
Q. What strategies resolve contradictions in bioactivity data between 7-Methoxy-8-methylquinolin-4-ol and similar quinolines?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing methoxy with ethoxy). Use standardized assays (e.g., MIC for antimicrobial activity) under controlled conditions. Statistical tools like ANOVA can identify confounding variables (e.g., solvent effects on solubility) .
Q. How do substituent positions on the quinoline ring influence physicochemical properties like solubility and photostability?
- Methodological Answer : Compare logP values (via shake-flask method) to assess hydrophobicity changes. UV-Vis spectroscopy evaluates photodegradation under controlled light exposure. Computational tools (e.g., COSMO-RS) model solvent interactions. For example, methoxy groups at position 7 may enhance solubility but reduce thermal stability .
Q. What advanced purification techniques are suitable for isolating 7-Methoxy-8-methylquinolin-4-ol from complex reaction mixtures?
- Methodological Answer : Preparative HPLC with C18 columns resolves closely related impurities. For thermally sensitive compounds, use flash chromatography with gradient elution (e.g., hexane/ethyl acetate). Recrystallization in mixed solvents (e.g., ethanol/water) improves crystal uniformity .
Data Analysis and Ethical Considerations
Q. How should researchers address data ownership disputes in collaborative studies involving 7-Methoxy-8-methylquinolin-4-ol?
- Methodological Answer : Define data ownership in collaboration agreements (e.g., institutional IP policies). Use version-controlled repositories (e.g., GitHub for synthetic protocols) and document contributions via CRediT taxonomy. Retain raw data (spectra, chromatograms) for 5–10 years to ensure reproducibility .
Q. What experimental design principles minimize bias in dose-response studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
